

Navigating the Safety Landscape of Diphenylguanidine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Diphenylguanidine*

Cat. No.: *B1679371*

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For Researchers, Scientists, and Drug Development Professionals

Diphenylguanidine (DPG), a versatile compound utilized as a vulcanization accelerator in the rubber industry and as a laboratory reagent, necessitates a thorough understanding of its health and safety profile for safe handling and use. This technical guide provides a comprehensive overview of the toxicological properties, handling procedures, and safety precautions for DPG, tailored for professionals in research and development. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key toxicological assessments.

Chemical and Physical Properties

A foundational understanding of **Diphenylguanidine**'s properties is crucial for safe handling and storage.

Property	Value	Reference
Chemical Formula	<chem>C13H13N3</chem>	
Molecular Weight	211.26 g/mol	[1]
CAS Number	102-06-7	[1]
Appearance	White to cream-colored crystalline powder	[1]
Melting Point	146-150 °C	
Solubility	Sparingly soluble in water; Soluble in ethanol, chloroform, and carbon tetrachloride	[2]
Vapor Pressure	0.007 Pa at 81 °C	[3]
n-Octanol/Water Partition Coefficient (log K _{ow})	2.42 (pH 11, 21.1 °C)	[3]

Toxicological Profile

Diphenylguanidine exhibits a range of toxicological effects that demand careful consideration and the implementation of appropriate safety measures.

Acute Toxicity

The acute toxicity of DPG has been evaluated across multiple species and routes of exposure.

Species	Route	LD50	Reference
Rat	Oral	323 mg/kg	[4]
Mouse	Oral	150 mg/kg	[5]
Rabbit	Oral	250 mg/kg	[4]
Rabbit	Dermal	>794 mg/kg	[5]
Rat	Oral	375 mg/kg	[6]

Skin and Eye Irritation

DPG is classified as a skin and eye irritant.[\[3\]](#)[\[7\]](#)

Skin Sensitization

DPG is a known skin sensitizer and can elicit allergic contact dermatitis.[\[8\]](#)[\[9\]](#) The potency of a skin sensitizer can be quantified by the EC3 value, which is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the Local Lymph Node Assay (LLNA). A lower EC3 value indicates a more potent sensitizer. For risk assessment, a No Expected Sensitisation Induction Level (NESIL) is often determined from LLNA data.[\[10\]](#) The EC3 value for DPG is not explicitly stated in the provided results, but it is classified as a sensitizer.

Reproductive and Developmental Toxicity

DPG is suspected of damaging fertility.[\[3\]](#)[\[7\]](#) A Lowest-Observed-Adverse-Effect-Level (LOAEL) for impaired fertility has been identified as 4 mg/kg-bw per day in oral exposure studies.[\[3\]](#) Studies in mice have shown that DPG can induce morphologically anomalous sperm, decrease sperm count and testicular weight, and lead to reduced fertility indices.[\[11\]](#)

Genotoxicity

The genotoxicity of DPG has been assessed in various in vitro and in vivo assays, with predominantly negative results.[\[3\]](#) However, some studies suggest that chlorinated byproducts of DPG may have genotoxic effects, causing DNA double-strand breaks.[\[6\]](#)[\[12\]](#)

In Vitro Cytotoxicity

In vitro studies have been conducted to assess the cytotoxicity of DPG and its chlorinated derivatives. The half maximal effective concentration (EC50) is a measure of the concentration of a substance that causes a 50% reduction in a measured biological effect, such as cell viability. One study reported the following EC50 value for a DPG derivative:

Compound	Cell Line	EC50 (µM)	Reference
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11)	A549	< DPG	[13]
1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15)	A549	151.9	[13]

Experimental Protocols

Detailed methodologies for key toxicological assessments of **Diphenylguanidine** are outlined below, based on established guidelines and study reports.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline based on the principles of the OECD Test Guideline 425.

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.
- **Housing and Feeding:** Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion Test

This protocol is based on the principles of the OECD Test Guideline 404.

- Test Animals: Albino rabbits are typically used.
- Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 g of the solid test substance, moistened with a suitable vehicle, is applied to the test site and covered with a gauze patch and semi-occlusive dressing.
- Exposure Duration: The exposure period is typically 4 hours.
- Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of skin reactions is scored using a standardized system.

Skin Sensitization: Local Lymph Node Assay (LLNA)

This protocol is based on the principles of the OECD Test Guideline 429.

- Test Animals: CBA/Ca or CBA/J mice are commonly used.
- Test Substance Application: The test substance, dissolved or suspended in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
- Cell Proliferation Measurement: Five days after the first application, a solution of ^3H -methyl thymidine is injected intravenously.
- Sample Collection and Processing: Three hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
- Data Analysis: The incorporation of ^3H -methyl thymidine is measured using a beta-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of the OECD Test Guideline 471.

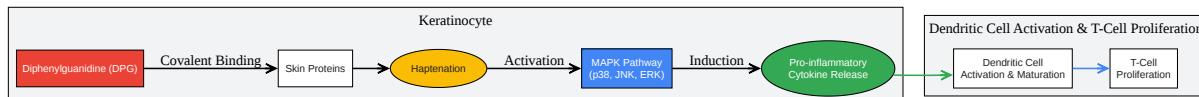
- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.
- Test Procedure: The test substance, the bacterial tester strain, and (if used) the S9 mix are combined in a test tube. This mixture is then poured onto a minimal glucose agar plate.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways for **Diphenylguanidine** toxicity are not fully elucidated, the observed toxicological effects suggest the involvement of several key cellular mechanisms.

Skin Sensitization Pathway

Chemical sensitizers like DPG are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in skin cells. This activation is a key event in the initiation of an allergic response.

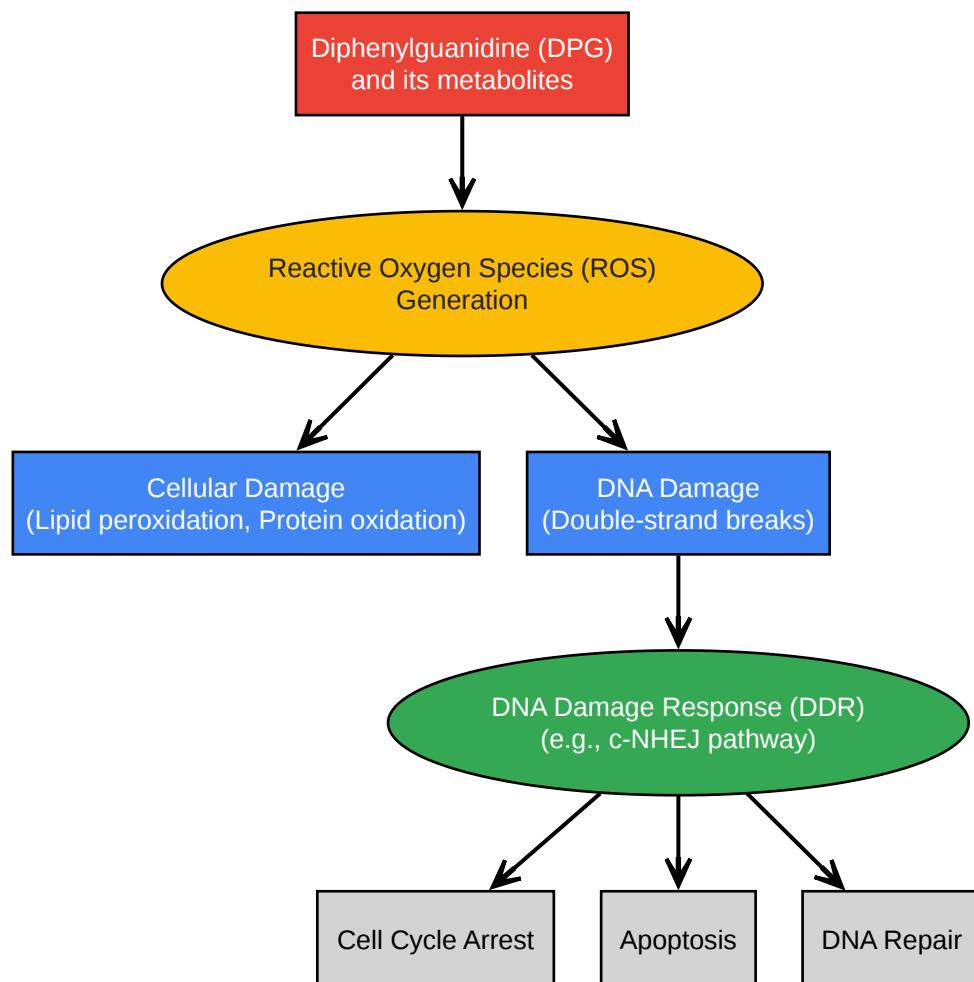


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Caption: Proposed signaling pathway for DPG-induced skin sensitization.

Oxidative Stress and Genotoxicity Pathway

DPG and its metabolites may induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including DNA damage, which may trigger a DNA damage response (DDR) pathway.



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Caption: Potential pathway of DPG-induced oxidative stress and genotoxicity.

Health and Safety Considerations

Hazard Classification

Diphenylguanidine is classified under the Globally Harmonized System (GHS) with the following hazard statements:

- H302: Harmful if swallowed[6]
- H315: Causes skin irritation[7]
- H319: Causes serious eye irritation[7]

- H335: May cause respiratory irritation[7]
- H361f: Suspected of damaging fertility[7]
- H411: Toxic to aquatic life with long lasting effects[7]

Personal Protective Equipment (PPE)

When handling DPG, the following personal protective equipment is recommended:

- Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[5]
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[5]
- Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.[14]

Handling and Storage

- Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

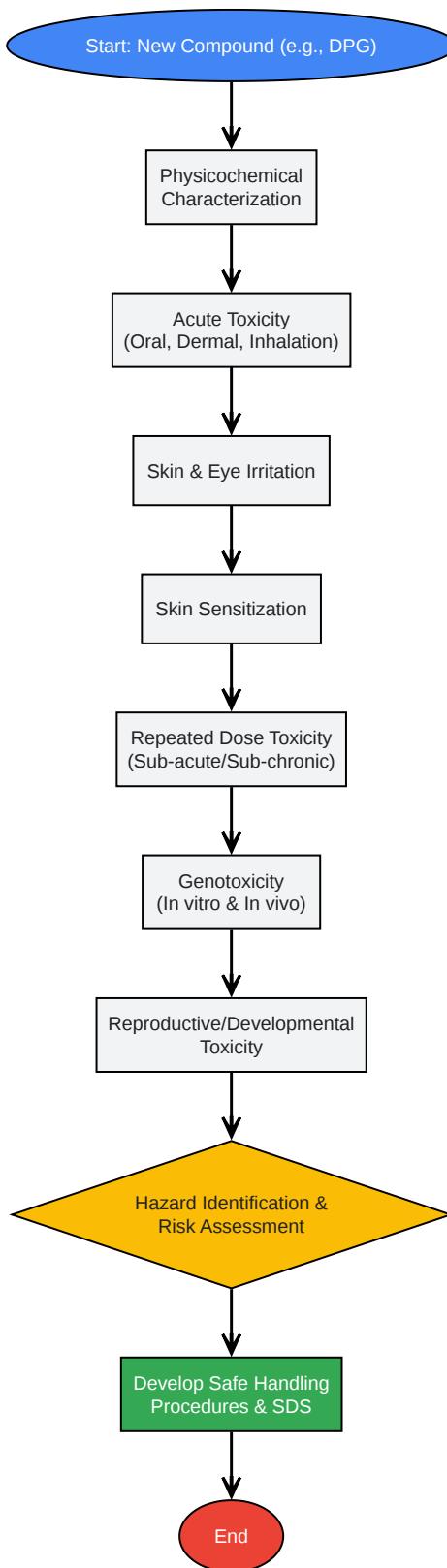
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]
- If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Spills and Disposal

- Spills: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[\[2\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.[\[7\]](#)

Experimental Workflow for Safety Assessment

A logical workflow for the safety assessment of a compound like **Diphenylguanidine** is essential for a thorough evaluation.



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Caption: A generalized workflow for the safety assessment of a chemical substance.

This in-depth guide provides a comprehensive overview of the critical health and safety considerations for handling **Diphenylguanidine**. By understanding its toxicological profile, implementing appropriate safety measures, and following established experimental protocols, researchers and scientists can minimize risks and ensure a safe working environment.

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